molecular formula C11H19ClN2O2 B1380941 4-(4-aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride CAS No. 1823248-17-4

4-(4-aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride

Cat. No. B1380941
M. Wt: 246.73 g/mol
InChI Key: ISZBNRWLIYLIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride, also known as ABDM, is an organic compound that is used in a variety of scientific research applications. It is a member of the pyridinone family, and is a commonly used reagent in organic synthesis. ABDM is a white crystalline solid that is soluble in water and has a melting point of 145-146°C. Its chemical formula is C9H14ClNO2.

Scientific Research Applications

Structural and Molecular Recognition:

  • Cation Tautomerism and Molecular Recognition

    A study by Rajam et al., 2017 focused on the cation tautomerism of aminopyrimidine derivatives. They found that molecular recognition processes, which are crucial for the targeted drug action of pharmaceuticals, heavily rely on hydrogen bonding interactions involving aminopyrimidine functionalities.

  • Supramolecular Structures

    Cheng et al., 2011 studied the supramolecular structures of aminopyrimidine derivatives. The research highlighted the influence of hydrogen bonding on patterns of base pairing and molecular packing, providing insights that could be beneficial for understanding nucleic acid structures and functions.

Potential Applications in Material Science:

  • Optical and Nonlinear Optical Properties: A study by Mohan et al., 2020 synthesized novel pyrimidine-based bis-uracil derivatives and assessed their linear and nonlinear optical properties. The findings suggested that these derivatives could serve as efficient candidates for nonlinear optical device fabrications.

Drug Discovery and Chemical Synthesis:

  • Complex Formation for Drug Discovery

    Research by El‐Gammal et al., 2021 focused on synthesizing new Schiff base complexes and studying their binding behaviors, suggesting potential applications in drug discovery.

  • Catalytic Applications

    A study on "4-(N,N-Dimethylamino)pyridine hydrochloride" by Liu et al., 2014 explored its use as a recyclable catalyst for acylation of inert alcohols, shedding light on potential applications in chemical synthesis.

properties

IUPAC Name

4-(4-aminobutoxy)-1,6-dimethylpyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2.ClH/c1-9-7-10(8-11(14)13(9)2)15-6-4-3-5-12;/h7-8H,3-6,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZBNRWLIYLIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4-aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(4-aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(4-aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(4-aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
Reactant of Route 6
4-(4-aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.